8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline

Description

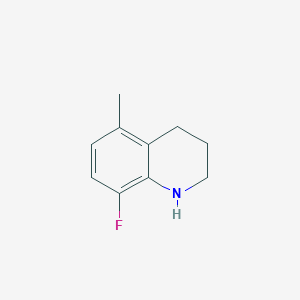

8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline (C₁₀H₁₂FN) is a fluorinated tetrahydroquinoline derivative characterized by a methyl group at position 5 and a fluorine atom at position 8 on its aromatic ring. Tetrahydroquinolines (THQs) are nitrogen-containing heterocycles widely studied for their diverse biochemical activities, including analgesic, antimicrobial, and central nervous system (CNS) modulatory effects .

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C10H12FN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3 |

InChI Key |

SGGORHQRUFFGCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCCNC2=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline typically involves cyclization and cycloaddition reactions. One common method includes the hydrogenation of quinoline derivatives in the presence of catalysts such as palladium on carbon (Pd/C) under specific conditions . Another approach involves the nucleophilic displacement of halogen atoms or the diaza group, followed by direct fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of Pd/C catalyst.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of fully saturated tetrahydroquinoline.

Substitution: Formation of methoxy-substituted tetrahydroquinoline.

Scientific Research Applications

8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antineoplastic activities.

Industry: Utilized in the development of materials such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s biological activity by increasing its binding affinity to target enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

- Positional Influence : The 5-methyl-8-fluoro substitution in 8-Fluoro-5-methyl-THQ distinguishes it from analogs like 2-methyl-5-hydroxy-THQ (analgesic) and 8-fluoro-2-methyl-THQ. Substituent positions critically affect electronic distribution and steric interactions, influencing receptor binding and metabolic pathways .

- Fluorine vs. Hydroxy Groups : The 5-hydroxy group in 2-methyl-5-hydroxy-THQ confers hydrogen-bonding capacity, enhancing analgesic activity but reducing metabolic stability compared to the fluorine atom in 8-Fluoro-5-methyl-THQ .

Structural Uniqueness and Challenges

- Novelty: 8-Fluoro-5-methyl-THQ and its 8-fluoro-2-methyl analog (32) are recently reported, with synthetic methodologies addressing historical gaps in fluorinated THQ accessibility .

- Limitations : Direct biological data for 8-Fluoro-5-methyl-THQ remain sparse compared to well-studied analogs like 2-methyl-5-hydroxy-THQ, necessitating further pharmacological profiling .

Biological Activity

8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline (8F5MTHQ) is a synthetic compound belonging to the tetrahydroquinoline family. It is characterized by a fluorine atom at the 8th position and a methyl group at the 5th position of the quinoline ring. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of 8F5MTHQ, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 8F5MTHQ is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, modulating their activity. Research indicates that 8F5MTHQ may interfere with cellular pathways involved in various diseases, including cancer and microbial infections.

Antimicrobial Properties

Studies have shown that 8F5MTHQ exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that 8F5MTHQ could serve as a potential lead compound for developing new antibiotics targeting resistant bacterial strains .

Anticancer Activity

Research has also explored the anticancer properties of 8F5MTHQ. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with 8F5MTHQ resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .

Structure-Activity Relationship (SAR)

The unique structural features of 8F5MTHQ play a crucial role in its biological activity. The fluorine atom at position 8 enhances lipophilicity and binding interactions with biological targets compared to other tetrahydroquinoline derivatives.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at position 8; Methyl at position 5 | Antimicrobial, Anticancer |

| 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline | Chloro at position 6; Fluorine at position 8 | Moderate Anticancer |

| 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline | Chloro at position 8; Fluorine at position 6 | Limited Antimicrobial |

The comparison indicates that the specific positioning of substituents significantly influences both chemical reactivity and biological efficacy .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that 8F5MTHQ has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations. Further studies are needed to fully elucidate its pharmacokinetic profile and safety in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.